molecular formula C25H23FN8O2 B2449063 4-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-phenylpyrrolidin-2-one CAS No. 946230-00-8

4-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-phenylpyrrolidin-2-one

Cat. No. B2449063
M. Wt: 486.511
InChI Key: KBLDGRUMJJMEFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-phenylpyrrolidin-2-one is a useful research compound. Its molecular formula is C25H23FN8O2 and its molecular weight is 486.511. The purity is usually 95%.
BenchChem offers high-quality 4-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-phenylpyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-phenylpyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Syntheses and 5-HT2 Antagonist Activity

  • A study by Watanabe et al. (1992) explored compounds with structures similar to the compound . They found that certain derivatives exhibited potent 5-HT2 antagonist activity, which could be relevant in the context of mental health and neurological disorders (Watanabe et al., 1992).

Antihypertensive Agents

  • Bayomi et al. (1999) synthesized a series of 1,2,4-triazolol[1,5-alpha]pyrimidines, which are structurally related to the compound in focus. Some of these compounds showed promising antihypertensive activity, suggesting potential applications in cardiovascular disease management (Bayomi et al., 1999).

Crystal Structure Analysis

  • Hu et al. (2011) conducted a study on the crystal structure of a compound closely related to the one . Understanding the crystal structure can provide insights into the physical and chemical properties of such compounds (Hu et al., 2011).

Antimicrobial Agents

  • Farghaly and Hassaneen (2013) investigated derivatives of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one for their antimicrobial activities. This suggests potential applications in combating microbial infections (Farghaly & Hassaneen, 2013).

Non-Opiate Antinociceptive Agents

  • Viaud et al. (1995) explored oxazolo[5,4-b]pyridin-2(1H)-one derivatives for their analgesic activity. Compounds similar to the one in focus were found to have significant analgesic effects without the risks associated with opiates (Viaud et al., 1995).

Antiviral and Antitumor Activities

  • Islam and Nagamatsu (2008) studied 3-alkyl-5-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones for their antiviral and antitumor activities. This indicates potential applications in cancer and viral disease treatment (Islam & Nagamatsu, 2008).

properties

IUPAC Name

4-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl]-1-phenylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN8O2/c26-18-6-8-20(9-7-18)34-24-22(29-30-34)23(27-16-28-24)31-10-12-32(13-11-31)25(36)17-14-21(35)33(15-17)19-4-2-1-3-5-19/h1-9,16-17H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLDGRUMJJMEFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)C5CC(=O)N(C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-phenylpyrrolidin-2-one

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